molecular formula C9H14N2O2S B1434341 1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID CAS No. 1546990-94-6

1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID

Cat. No.: B1434341
CAS No.: 1546990-94-6
M. Wt: 214.29 g/mol
InChI Key: MFSIQDOKGZRSMO-UHFFFAOYSA-N
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Description

1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing nitrogen. This compound is of interest due to its potential biological activities and applications in various fields of research.

Properties

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c12-8(13)7-1-4-11(5-2-7)9-10-3-6-14-9/h7H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSIQDOKGZRSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID typically involves the reaction of appropriate thiazole and piperidine derivatives under specific conditions. One common method involves the condensation of a thiazole derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

Scientific Research Applications

1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID can be compared with other similar compounds, such as:

Biological Activity

1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylic acid (CAS No. 1546990-94-6) is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₁₄N₂O₂S
  • Molecular Weight : 214.28 g/mol
  • CAS Number : 1546990-94-6

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature; however, related thiazole derivatives have shown promising pharmacological properties. The following sections summarize the key findings related to its activity.

Anticonvulsant Activity

Thiazole derivatives are known for their anticonvulsant properties. For instance, a study highlighted the anticonvulsant activity of thiazole-integrated compounds, demonstrating that specific substitutions on the thiazole ring significantly enhance efficacy against seizures. The structure-activity relationship indicated that modifications could lead to improved potency in inhibiting seizure activity .

Antitumor Activity

Thiazole compounds have been investigated for their anticancer properties. Research has shown that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methyl substituents on the phenyl ring, has been correlated with increased anticancer activity. For example, compounds with IC₅₀ values less than that of doxorubicin were identified as particularly potent .

CompoundCell LineIC₅₀ (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22

Anti-inflammatory Activity

In addition to anticonvulsant and anticancer properties, thiazole derivatives often exhibit anti-inflammatory effects. Some studies have reported that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, certain thiazole-based compounds showed significant inhibition of COX-2 with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

  • Anticancer Studies : A study on various thiazole derivatives indicated that modifications at specific positions on the thiazole ring significantly enhanced cytotoxicity against cancer cell lines such as HT29 and HeLa .
  • Anticonvulsant Effects : Research involving thiazole-integrated piperidine derivatives demonstrated notable anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy management .
  • Inhibition of Enzymatic Activity : Thiazole-containing compounds have been shown to inhibit enzymes involved in inflammatory processes and cancer progression, reinforcing their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives:

  • Substituents : The presence of electron-donating groups enhances activity.
  • Ring Modifications : Alterations in the thiazole ring structure can lead to significant changes in biological efficacy.

Q & A

Basic: What are the optimal synthetic routes for 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylic acid, and how can reaction efficiency be quantified?

Answer:
The synthesis typically involves cyclocondensation of piperidine-4-carboxylic acid derivatives with thiazoline precursors. A two-step approach is common:

Step 1: React piperidine-4-carboxylic acid with a thiourea derivative under acidic conditions to form the thiazoline ring.

Step 2: Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) .

Quantification methods:

  • HPLC with UV detection (λ = 210–230 nm) to monitor reaction progress.
  • Yield optimization via factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to identify critical parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID

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